molecular formula C23H26O3 B12427126 d-cis-Phenothrin-d5

d-cis-Phenothrin-d5

Cat. No.: B12427126
M. Wt: 355.5 g/mol
InChI Key: SBNFWQZLDJGRLK-WPWSXMPJSA-N
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Description

d-cis-Phenothrin-d5: is a synthetic pyrethroid compound, which is a deuterated form of d-cis-Phenothrin. It is primarily used as an insecticide due to its high efficacy against a wide range of household pests, including mosquitoes and houseflies . The deuterated form is often used in scientific research to study the metabolism and degradation pathways of the parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of d-cis-Phenothrin-d5 involves the deuteration of d-cis-PhenothrinThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: : d-cis-Phenothrin-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s stability and reactivity under different conditions .

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound. These products are analyzed to understand the compound’s degradation pathways and environmental impact .

Scientific Research Applications

Chemistry: : In chemistry, d-cis-Phenothrin-d5 is used as a reference standard in analytical methods to study the degradation and metabolism of pyrethroid insecticides. It helps in understanding the environmental fate and persistence of these compounds .

Biology: : In biological research, this compound is used to study the toxicological effects of pyrethroids on various organisms. It helps in identifying the metabolic pathways and potential biomarkers of exposure .

Medicine: : In medical research, this compound is used to study the pharmacokinetics and pharmacodynamics of pyrethroid-based treatments. It helps in understanding the absorption, distribution, metabolism, and excretion of these compounds in the human body .

Industry: : In the industry, this compound is used in the development and quality control of insecticidal products. It ensures the consistency and efficacy of the final products .

Mechanism of Action

d-cis-Phenothrin-d5 exerts its effects by targeting the nervous system of insects. It binds to the voltage-gated sodium channels, causing prolonged depolarization and paralysis of the nerve cells. This leads to the eventual death of the insect . The deuterated form helps in studying the detailed mechanism of action and identifying potential resistance mechanisms in target pests .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : d-cis-Phenothrin-d5 is unique due to its deuterated form, which provides enhanced stability and allows for detailed metabolic studies. The incorporation of deuterium atoms helps in tracing the degradation pathways and understanding the environmental impact of the parent compound .

Properties

Molecular Formula

C23H26O3

Molecular Weight

355.5 g/mol

IUPAC Name

[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C23H26O3/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3/t20-,21-/m0/s1/i5D,6D,7D,10D,11D

InChI Key

SBNFWQZLDJGRLK-WPWSXMPJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)COC(=O)[C@@H]3[C@@H](C3(C)C)C=C(C)C)[2H])[2H]

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C

Origin of Product

United States

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